Oxalate, chemically known as ethanedioate, is a dicarboxylic acid dianion with the formula . It is colorless and exists in a planar conformation. The oxalate ion is formed through the deprotonation of both carboxyl groups of oxalic acid (). It is commonly found in various plants and can be produced through the incomplete oxidation of carbohydrates. Oxalate plays significant roles both as a plant metabolite and in human metabolism, particularly in relation to kidney stone formation .
In biological systems, oxalate is notable for its dual role:
Oxalate can be synthesized through several methods:
Oxalates have diverse applications across various fields:
Research on oxalates often focuses on their interactions with minerals and metals:
Several compounds are similar to oxalate in structure or function:
Compound | Formula | Key Features |
---|---|---|
Malonate | C₃H₄O₄ | A dicarboxylic acid; used in organic synthesis. |
Succinate | C₄H₆O₄ | A key intermediate in the citric acid cycle; less toxic. |
Tartrate | C₄H₄O₆ | Found in wine; used as a stabilizer in food products. |
Citrate | C₆H₈O₇ | A tricarboxylic acid; involved in energy metabolism. |
Oxalate's uniqueness lies in its strong tendency to form insoluble complexes with divalent cations like calcium, leading to significant implications for human health (e.g., kidney stones). Additionally, its role as a bidentate ligand allows it to stabilize various metal ions through chelation more effectively than many other similar compounds .